molecular formula C10H15NO2 B13068676 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol

Cat. No.: B13068676
M. Wt: 181.23 g/mol
InChI Key: QHRNAMAGPRBKEJ-UHFFFAOYSA-N
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Description

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of an amino group, two methyl groups, and a phenoxyethanol moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol typically involves the reaction of 2-amino-4,5-dimethylphenol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the phenol on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4,5-dimethylphenoxy)ethan-1-ol is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-amino-4,5-dimethylphenoxy)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-5-9(11)10(6-8(7)2)13-4-3-12/h5-6,12H,3-4,11H2,1-2H3

InChI Key

QHRNAMAGPRBKEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCCO)N

Origin of Product

United States

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